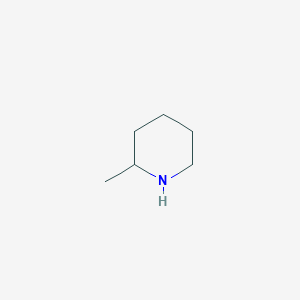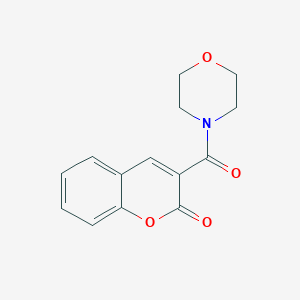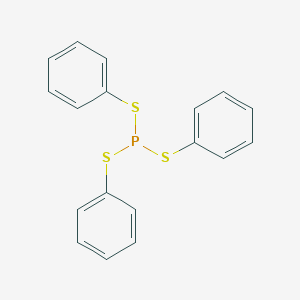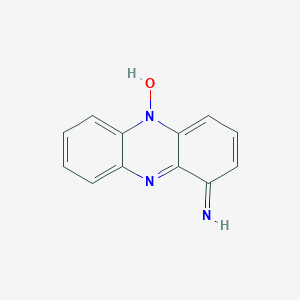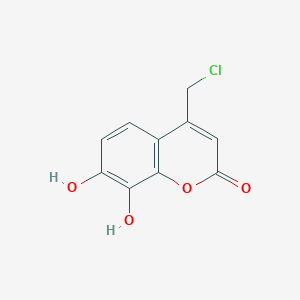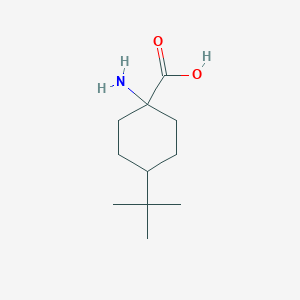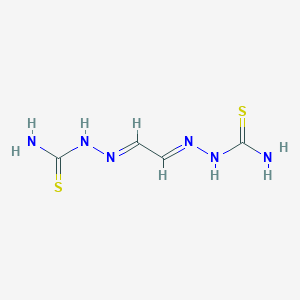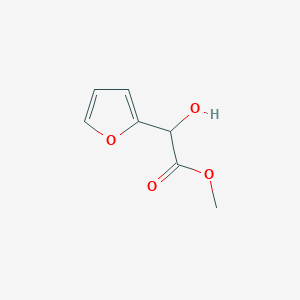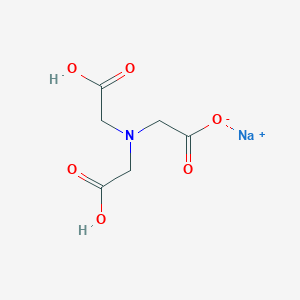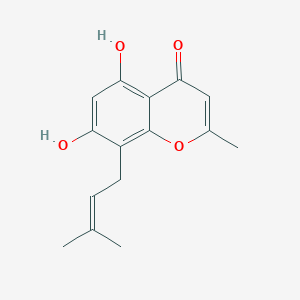![molecular formula C7H5N3S B095032 Pyrido[2,3-d]pyridazine-5(6H)-thione CAS No. 15370-85-1](/img/structure/B95032.png)
Pyrido[2,3-d]pyridazine-5(6H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyridazine-5(6H)-thione, also known as PPDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound possesses a unique structure that makes it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
The mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Pyrido[2,3-d]pyridazine-5(6H)-thione has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Pyrido[2,3-d]pyridazine-5(6H)-thione has also been found to exhibit antiviral activity against herpes simplex virus and antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its unique structure, which makes it a promising candidate for the development of novel therapeutics. Additionally, it has been found to exhibit various pharmacological activities, making it a versatile compound for research. However, one of the limitations of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on Pyrido[2,3-d]pyridazine-5(6H)-thione. One of the potential applications of Pyrido[2,3-d]pyridazine-5(6H)-thione is in the development of novel anticancer drugs. Additionally, it has been suggested that Pyrido[2,3-d]pyridazine-5(6H)-thione may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in drug discovery and development.
In conclusion, Pyrido[2,3-d]pyridazine-5(6H)-thione is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its unique structure and pharmacological activities make it a versatile compound for research. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in various fields.
Synthesemethoden
Pyrido[2,3-d]pyridazine-5(6H)-thione can be synthesized using various methods, including the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-(4-nitrophenyl) hydrazinecarbothioamide with 2-chloropyridine-3-carboxaldehyde in the presence of sodium methoxide. The synthesized compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyridazine-5(6H)-thione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
15370-85-1 |
|---|---|
Produktname |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Molekularformel |
C7H5N3S |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
6H-pyrido[2,3-d]pyridazine-5-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
InChI-Schlüssel |
JCVHMHTULFSRSX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(N=NC=C2N=C1)S |
SMILES |
C1=CC2=C(C=NNC2=S)N=C1 |
Kanonische SMILES |
C1=CC2=C(N=NC=C2N=C1)S |
Synonyme |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



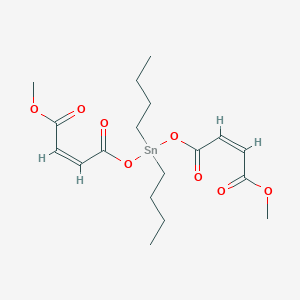
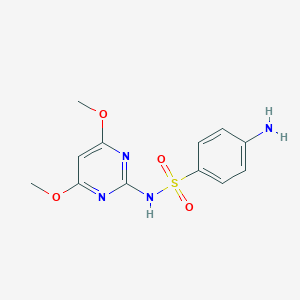
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
